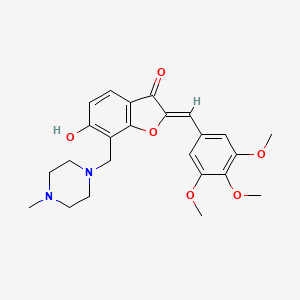
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MBQ-167, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of topoisomerase IIα and cyclin-dependent kinase 4, which are involved in DNA replication and cell division. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of β-secretase, which is involved in the production of amyloid-beta. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments, including its low toxicity and high specificity for certain enzymes and proteins. However, it also has limitations, such as its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide research, including exploring its potential therapeutic applications in other diseases, improving its solubility and bioavailability, and developing more potent and specific derivatives of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide and its effects on different cell types and tissues.
In conclusion, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves a multistep process that includes the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 2-amino-4-methylquinazoline to form the final product, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In Parkinson's disease research, N-(2-Methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-20-14-8-11(6-7-15(14)23-10)21-17(22)16-12-4-2-3-5-13(12)18-9-19-16/h6-9H,2-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOKJVGQHUAPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

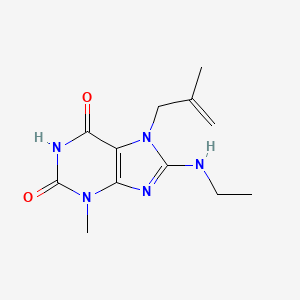
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2991924.png)
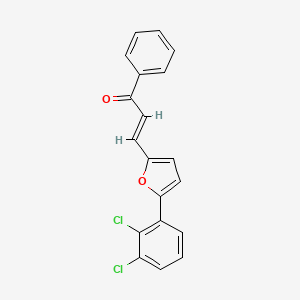
![1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2991926.png)
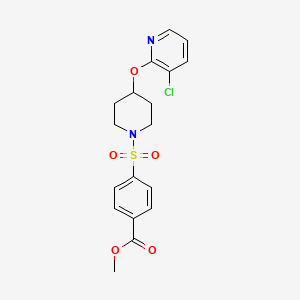
![1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-](/img/structure/B2991928.png)

![3-cinnamyl-8-(2-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991931.png)
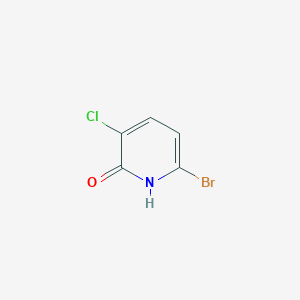
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2991934.png)
![3-(4-bromobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
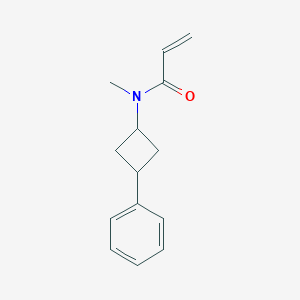
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)
